(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone
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Description
“(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is a chemical compound with the formula C10H17NO . It is also known as "rel-(2R,4AR,8aR)-2-methyloctahydroquinolin-4(1H)-one" .
Molecular Structure Analysis
The molecular structure of “(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone” is complex. It is a cyclic compound with a quinolinone moiety . The exact structure can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Chemical Analysis
This compound has a molecular formula of C15H24O and a molecular weight of 220.3505 . It’s often used in chemical analysis due to its unique structure and properties .
Gas Chromatography
The compound is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Perfume and Fragrance Industry
The compound is widely utilized in the perfume and fragrance industry. Its unique scent contributes to the overall aroma of many perfumes .
Pharmacological Activity
There’s ongoing research into the pharmacological activity of this compound. It’s being studied for its antioxidant, anti-acetylcholinesterase, and anti-glucosidase capabilities .
Medicine
The compound has the potential to replace wild agarwood in medicine because it has a similar chemical makeup to wild agarwood and has comparable antioxidant, anti-acetylcholinesterase, and anti-glucosidase capabilities .
Agarwood Technology
Continuous innovation in artificially-induced agarwood technology is increasing the amount of agarwood and substantially alleviating shortages. This compound plays a significant role in these technological advancements .
properties
IUPAC Name |
(2R,4aR,8aR)-2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPKWHFVCCJBB-IWSPIJDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2CCCCC2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@H]2CCCC[C@H]2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R*,4aR*,8aR*)-2-Methyloctahydro-4(1H)-quinolinone |
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